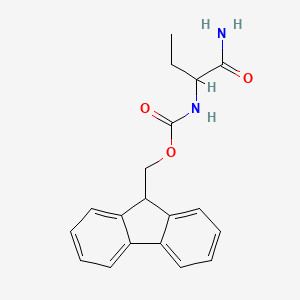
2-(6-Nitroquinolin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Nitroquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C11H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 6-position and a nitrile group at the 2-position of the quinoline ring makes this compound unique and of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitroquinolin-2-yl)acetonitrile typically involves the nitration of quinoline derivatives followed by the introduction of the nitrile group. One common method includes the reaction of 6-nitroquinoline with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
2-(6-Nitroquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(6-Aminoquinolin-2-yl)acetonitrile.
Reduction: 2-(6-Nitroquinolin-2-yl)acetic acid.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-(6-Nitroquinolin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Nitroquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(6-Nitroquinolin-5-yl)acetonitrile
- 2-(6-Nitroquinolin-3-yl)acetonitrile
- 2-(6-Nitroquinolin-4-yl)acetonitrile
Uniqueness
2-(6-Nitroquinolin-2-yl)acetonitrile is unique due to the specific positioning of the nitro and nitrile groups on the quinoline ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
2-(6-nitroquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-5-9-2-1-8-7-10(14(15)16)3-4-11(8)13-9/h1-4,7H,5H2 |
InChI 键 |
POJOTQDVQTYLIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)CC#N)C=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)



![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)


